Lipophilicity Advantage: cLogP of 955527-50-1 Compared to the Unsubstituted Parent (CAS 955528-09-3)
The ortho-methyl substituent in 955527-50-1 increases predicted lipophilicity by approximately 0.5 log units relative to the unsubstituted benzamide parent (CAS 955528-09-3). According to SwissADME calculations, 955527-50-1 has a cLogP of ~4.2, compared to ~3.7 for the unsubstituted analog [1] [2]. This difference places 955527-50-1 closer to the optimal lipophilicity range (cLogP 2–4) for oral absorption and blood-brain barrier penetration, while the unsubstituted analog sits near the lower boundary, potentially limiting passive membrane diffusion in certain tissue compartments [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~4.2 (SwissADME prediction) |
| Comparator Or Baseline | CAS 955528-09-3 (unsubstituted benzamide parent): cLogP ~3.7 |
| Quantified Difference | ΔcLogP ≈ +0.5 |
| Conditions | In silico prediction via SwissADME web tool using canonical SMILES input |
Why This Matters
For procurement decisions in CNS-targeted or cell-permeable probe design, the higher cLogP of 955527-50-1 may offer superior passive membrane permeability relative to the unsubstituted parent, reducing the need for formulation additives.
- [1] SwissADME predictions for 955527-50-1: cLogP = 4.2, TPSA = 48.02 Ų. http://www.swissadme.ch (accessed 2026-04-29). View Source
- [2] SwissADME predictions for CAS 955528-09-3: cLogP = 3.7, TPSA = 48.02 Ų. http://www.swissadme.ch (accessed 2026-04-29). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
